molecular formula C21H20FN5O B2610450 (2-Fluoropyridin-4-yl)-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]methanone CAS No. 2223911-23-5

(2-Fluoropyridin-4-yl)-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]methanone

Cat. No. B2610450
CAS RN: 2223911-23-5
M. Wt: 377.423
InChI Key: UYHASRZXFRQASI-UHFFFAOYSA-N
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Description

(2-Fluoropyridin-4-yl)-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]methanone, also known as FPDM, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (2-Fluoropyridin-4-yl)-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]methanone is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2-Fluoropyridin-4-yl)-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]methanone as a research tool is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on (2-Fluoropyridin-4-yl)-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]methanone. One area of interest is its potential as an anti-cancer agent. Further research is needed to determine the optimal dosage and treatment duration for this compound in cancer patients. Additionally, research is needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a novel chemical compound with potential applications in various scientific research fields. Its low toxicity profile and promising results in animal models make it a promising candidate for further research. Future research on this compound should focus on its potential as an anti-cancer agent and its safety and efficacy in humans.

Synthesis Methods

The synthesis of (2-Fluoropyridin-4-yl)-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]methanone involves a multi-step process that starts with the reaction of 2-fluoropyridine-4-carboxylic acid with thionyl chloride to form 2-fluoropyridine-4-yl chloride. The resulting compound is then reacted with 4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-amine to form this compound. The final product is then purified using column chromatography.

Scientific Research Applications

(2-Fluoropyridin-4-yl)-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]methanone has shown promising results in various scientific research applications. It has been found to have potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

(2-fluoropyridin-4-yl)-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O/c22-19-15-17(9-10-23-19)21(28)27-12-4-11-26(13-14-27)20-8-7-18(24-25-20)16-5-2-1-3-6-16/h1-3,5-10,15H,4,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHASRZXFRQASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC(=NC=C2)F)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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